Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (CAS 916889-45-7) is a brominated heterocyclic compound with the molecular formula C₅H₅BrN₂O₃ and a molecular weight of 221.01 g/mol. It is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The compound is characterized by its 1,3,4-oxadiazole core, which confers stability and reactivity due to the electron-withdrawing nature of the oxadiazole ring. The bromine atom at the 5-position serves as a versatile leaving group, enabling nucleophilic substitution reactions. Storage recommendations include maintaining the compound under an inert atmosphere at temperatures below -20°C to ensure stability . Commercial samples typically achieve 98% purity and are widely available in quantities up to 500 mg .
Properties
IUPAC Name |
ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNZUKINCAFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916889-45-7 | |
| Record name | Ethyl 5-bromo-1,3,4-oxadizole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with bromine and carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Chemistry
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions: It is utilized in various organic transformations to create more complex molecules.
- Precursor for Derivatives: The ethyl ester can be hydrolyzed to introduce different functional groups, leading to a range of new compounds with potential applications.
Biology
The compound has shown promise in biological research:
- Antimicrobial Activity: Studies indicate that it exhibits inhibitory effects against certain bacterial strains and may possess antifungal properties .
- Mechanism of Action: While the specific mechanism remains under investigation, it is believed to interfere with cellular processes or enzyme activities .
Medicine
In the pharmaceutical field:
- Drug Development: Its unique structure positions it as a candidate for developing new antimicrobial agents and other therapeutic drugs .
- Bioisosteric Studies: The oxadiazole ring can serve as a bioisostere for carboxylic acids, potentially altering the biological activity of related compounds .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria. The compound was found to disrupt cell wall synthesis .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives from this compound by modifying the ethyl ester group. These derivatives exhibited enhanced biological activities compared to the parent compound .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxadiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
- CAS No.: 1196154-19-4
- Key Differences : Replacing bromine with chlorine reduces steric bulk and electronegativity. This substitution lowers molecular weight (MW = 176.57 g/mol) and may enhance solubility in polar solvents.
- Applications : Industrial-grade (99% purity) batches are used in large-scale syntheses, reflecting its cost-effectiveness for substitution reactions .
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Key Differences: The phenyl group introduces aromatic π-electron density, altering electronic properties. This compound is a precursor in the synthesis of propnedione derivatives via base-mediated reactions with acetophenone .
- Yield : Reactions involving this derivative often proceed with high efficiency, as seen in its use to generate 1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propane-1,3-dione .
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
- Availability : Priced at €919.00/g, it is significantly more expensive than the brominated analogue, reflecting synthetic challenges .
Structural Isomerism: 1,3,4- vs. 1,2,4-Oxadiazoles
3-Bromo-5-methyl-1,2,4-oxadiazole
- CAS No.: 1228427-07-3
- Key Differences : The 1,2,4-oxadiazole isomer exhibits distinct electronic properties due to differing nitrogen positions. This isomer is less commonly used in medicinal chemistry but serves as a building block in materials science .
Heteroatom Variations: Oxadiazoles vs. Thiadiazoles
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
- CAS No.: 64837-49-6
- Key Differences : Replacing oxygen with sulfur increases polarizability and alters hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced biological activity, making them targets in antibiotic development .
Functional Group Modifications
Ethyl 5-benzoyl-1,3,4-oxadiazole-2-carboxylate
- Synthesis : Prepared via catalyst-free visible-light-promoted cyclization with 89% yield. The benzoyl group enhances conjugation, shifting UV-Vis absorption spectra .
- Characterization : HRMS (ESI): m/z [M+H]⁺ = 261.1236 (calcd. 261.1234); IR bands at 1742 cm⁻¹ (ester C=O) and 1613 cm⁻¹ (benzoyl C=O) .
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
- Applications: The amino group enables further functionalization, such as Schiff base formation. This derivative is critical in synthesizing hydrazide-based bioactive molecules .
Comparative Data Table
Research Findings and Trends
- Reactivity : Brominated derivatives like this compound are preferred in Suzuki-Miyaura couplings due to the favorable leaving-group ability of bromine .
- Synthetic Efficiency : Chlorinated analogues offer cost advantages but require harsher reaction conditions for substitution .
- Biological Activity : Thiadiazole derivatives demonstrate superior antimicrobial properties compared to oxadiazoles, driven by sulfur’s electronegativity .
Biological Activity
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (C5H5BrN2O2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a five-membered oxadiazole ring, which is known for its diverse pharmacological properties. The presence of the bromine atom at the 5-position enhances its reactivity and may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C5H5BrN2O2
- Functional Groups :
- Oxadiazole ring
- Ethyl ester group
- Bromine substituent
The compound's structure allows it to participate in various chemical reactions, including cyclization and nucleophilic substitution, which can lead to the formation of more complex derivatives with enhanced biological activities.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with cellular processes or enzyme activities that are critical for bacterial survival .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antibiotics.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against certain fungal pathogens. This broad-spectrum activity positions it as a candidate for further research in antifungal drug development.
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that it may modulate various biochemical pathways by binding to specific enzymes or receptors within microbial cells. This interaction could lead to alterations in metabolic processes essential for microbial growth and replication .
Case Studies and Research Findings
A variety of studies have explored the biological activity of oxadiazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study reported that derivatives of oxadiazoles exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was noted to enhance activity significantly .
- Cytotoxicity Assessments : Research indicated that certain oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the oxadiazole ring can lead to increased biological activity. For instance, substituents at the 5-position have been linked with enhanced antibacterial properties .
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with cyclization of hydrazide intermediates followed by bromination. Key steps include:
- Cyclization : Reacting ethyl carbazate with a brominated carboxylic acid derivative under acidic conditions to form the oxadiazole core .
- Bromination : Direct electrophilic substitution or using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .
- Optimization : Varying solvents (e.g., DCM vs. THF), catalysts (e.g., H2SO4 or PCl3), and temperature (60–80°C for cyclization) can improve yields. Purification via flash chromatography (ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact due to potential toxicity .
- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or decomposition .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid brominated byproducts .
Q. How can crystallinity and purity of the compound be validated post-synthesis?
- XRD : Single-crystal X-ray diffraction (SCXRD) confirms molecular packing and lattice parameters (e.g., space group, unit cell dimensions) .
- DSC/TGA : Monitor melting point (~120–130°C) and thermal stability (<200°C decomposition) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect brominated impurities .
Q. What computational tools assist in predicting the reactivity of this compound?
- DFT Calculations : Gaussian or ORCA software can model electron density maps, highlighting electrophilic sites (e.g., C5-Br for nucleophilic substitution) .
- Molecular Dynamics : Simulate solvent effects on stability (e.g., polar solvents stabilize the oxadiazole ring) .
Advanced Research Questions
Q. How can SHELX software refine crystallographic data for this compound, and what challenges arise during phase determination?
- Refinement Workflow :
- Data Integration : Use SHELXS for initial structure solution via direct methods .
- Phase Annealing : SHELXL applies simulated annealing to resolve phase ambiguities, particularly for heavy atoms (Br) .
- R-Factor Optimization : Iteratively adjust positional and thermal parameters to achieve R1 < 0.05 .
- Challenges : Twinning or disorder in the ethyl ester group may require constraints (e.g., AFIX 66 in SHELXL) .
Q. How do intermolecular interactions stabilize the crystal lattice, and can Hirschfeld surface analysis quantify these interactions?
- Key Interactions :
- C-H⋯O Hydrogen Bonds : Between oxadiazole O and ethyl CH2 groups (2.5–3.0 Å) .
- Halogen Bonding : Br⋯O contacts (~3.3 Å) contribute to layer stacking .
- Hirschfeld Analysis : CrystalExplorer or Mercury software maps dₙᵒʳₘ surfaces to visualize interaction hotspots (e.g., red spots for H-bonds, blue for Br⋯O) .
Q. How does the bromine substituent influence the electronic structure and reactivity of the oxadiazole ring?
- Electron Withdrawal : Bromine’s −I effect reduces electron density at C5, making it susceptible to nucleophilic attack (e.g., Suzuki coupling) .
- Crystallographic Evidence : Shortened C5-Br bond (~1.87 Å vs. C-C ~1.54 Å) in XRD data confirms polarization .
- Reactivity Studies : Compare reaction rates with non-brominated analogs (e.g., Ethyl 5-methyl derivatives) to quantify electronic effects .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data across research batches?
- Batch Variability : Trace solvents (e.g., DMF residuals) may shift NMR signals. Use D2O exchanges or high-vacuum drying .
- Crystallization Artifacts : Recrystallize from ethyl acetate/hexane to ensure uniform polymorphs .
- Data Cross-Validation : Overlay XRD-predicted and experimental IR spectra to confirm consistency .
Q. How can Mercury software enhance structural interpretation of this compound?
- Visualization : Render 3D crystal packing, highlighting Br⋯O interactions and H-bond networks .
- Morphology Prediction : Use Bravais-Friedel-Donnay-Harker (BFDH) models to predict crystal habit (e.g., needle vs. plate) .
- Overlay Analysis : Compare conformational flexibility with analogs (e.g., Ethyl 5-phenyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
